3-Iodo-5-methylimidazo[1,2-a]pyrazine
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Overview
Description
3-Iodo-5-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by iodination. The reaction conditions often include the use of iodine or iodine-containing reagents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Functionalization: The imidazo[1,2-a]pyrazine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
3-Iodo-5-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The iodine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different reactivity and biological properties.
Imidazo[1,2-a]pyrazole: Features a pyrazole ring, which can alter its chemical behavior and applications.
Uniqueness
3-Iodo-5-methylimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which can significantly impact its reactivity and biological activity. The methyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6IN3 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-5-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6IN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3 |
InChI Key |
PJWLZKZIDGXUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=C(N12)I |
Origin of Product |
United States |
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